molecular formula C18H13Br2NO B2464633 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 866040-73-5

9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine

Cat. No.: B2464633
CAS No.: 866040-73-5
M. Wt: 419.116
InChI Key: YLINVHLZPXRCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine include:

These compounds share the acridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

9,11-dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2NO/c1-22-14-4-5-15-10(8-14)2-3-11-6-12-7-13(19)9-16(20)18(12)21-17(11)15/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLINVHLZPXRCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=C(C=C(C=C4C=C3CC2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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